4-(Methylsulfonylmethyl)benzoperoxoic acid

Description

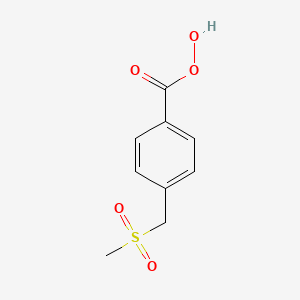

Structure

3D Structure

Properties

IUPAC Name |

4-(methylsulfonylmethyl)benzenecarboperoxoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O5S/c1-15(12,13)6-7-2-4-8(5-3-7)9(10)14-11/h2-5,11H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCJMPQSBBLFRLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1=CC=C(C=C1)C(=O)OO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Elucidation of Reactions Involving 4 Methylsulfonylmethyl Benzoperoxoic Acid

Fundamental Reactivity Modes of Peroxy Bonds

The peroxide bond is characterized by its low bond dissociation energy, making it susceptible to cleavage under various conditions. The principal modes of cleavage include concerted electron transfer, homolytic cleavage, and heterolytic cleavage.

Concerted Electron Transfer Pathways

In many reactions involving peroxy acids, the transfer of an oxygen atom to a substrate occurs through a concerted mechanism, avoiding the formation of discrete ionic or radical intermediates. This pathway is particularly prevalent in epoxidation reactions. The process can be visualized as a single, fluid step where bonds are broken and formed simultaneously. In such a concerted process, electron transfer is coupled with the breaking of the O-O bond and the formation of new bonds with the substrate. pnas.orgresearchgate.net This synchronous flow of electrons is a key feature of many peroxy acid reactions, leading to highly stereospecific outcomes. The concerted nature of the reaction avoids high-energy charged intermediates that would be formed in stepwise pathways. nih.gov

The transition state for such reactions often involves a complex arrangement of the interacting molecules. For instance, in the epoxidation of an alkene, the peroxy acid, and the alkene form a cyclic transition state, often referred to as the "butterfly mechanism," where the oxygen atom is transferred to the double bond. masterorganicchemistry.com

Homolytic Cleavage Pathways and Radical Species Formation

Homolytic cleavage of the O-O bond in a peroxy acid results in the formation of two radical species. This process involves the symmetrical breaking of the bond, with each oxygen atom retaining one of the bonding electrons. The general equation for this process is:

R-C(O)O-OH → R-C(O)O• + •OH

The stability of the resulting carboxyl radical (R-C(O)O•) and the hydroxyl radical (•OH) influences the propensity for this pathway to occur. Factors such as heat or light can promote homolytic cleavage. researchgate.net While concerted pathways are often favored in reactions like epoxidation, homolytic cleavage can become significant under certain conditions, leading to radical-initiated side reactions. The tendency for homolytic versus heterolytic cleavage can be influenced by the electronic properties of the peroxy acid and the reaction environment. For instance, electron-rich species may favor homolytic cleavage. researchgate.net

Heterolytic Cleavage and Proton Transfer Processes

Heterolytic cleavage of the peroxide bond involves the asymmetrical breaking of the O-O bond, leading to the formation of ionic species. This can occur in two ways:

R-C(O)O-OH → R-C(O)O⁻ + ⁺OH

R-C(O)O-OH → R-C(O)O⁺ + ⁻OH

The presence of acids or bases can facilitate heterolytic cleavage. For example, in an acidic medium, the terminal hydroxyl group of the peroxy acid can be protonated, making it a better leaving group and promoting cleavage. nih.govresearchgate.net The presence of a proton source can be a critical factor in favoring the heterolytic cleavage pathway. nih.gov Electron-withdrawing groups on the peroxy acid, such as the one in 4-(methylsulfonylmethyl)benzoperoxoic acid, can facilitate O-O bond heterolysis. researchgate.net This mode of cleavage is crucial in understanding reactions where the peroxy acid acts as an electrophile.

Epoxidation Reactions Mediated by this compound

Epoxidation, the formation of an epoxide from an alkene, is a hallmark reaction of peroxy acids. The electrophilic nature of the peroxy acid allows it to deliver an oxygen atom to the nucleophilic double bond of the alkene.

Substrate Scope and Chemoselectivity in Olefin Epoxidation

The epoxidation of olefins with peroxy acids is a highly reliable and versatile reaction. The rate of epoxidation is generally increased by electron-donating groups on the alkene, which enhance its nucleophilicity, and by electron-withdrawing groups on the peroxy acid, which increase its electrophilicity. masterorganicchemistry.com Therefore, this compound is expected to be a reactive epoxidizing agent.

The reaction exhibits high chemoselectivity, with electron-rich double bonds reacting preferentially over electron-poor ones. This allows for the selective epoxidation of one double bond in a polyunsaturated molecule.

| Alkene Substrate | Product Epoxide | Relative Reactivity (Hypothetical) |

| Cyclohexene | 1,2-Epoxycyclohexane | Moderate |

| (Z)-Cyclooctene | (Z)-1,2-Epoxycyclooctane | High |

| 1-Octene | 1,2-Epoxyoctane | Low |

| α-Pinene | α-Pinene oxide | Moderate |

| Stilbene | Stilbene oxide | Moderate-High |

Stereochemical Outcomes: Syn Addition and Stereospecificity

A defining characteristic of epoxidation with peroxy acids is its stereospecificity, which arises from the concerted mechanism. The oxygen atom is delivered to one face of the double bond in a syn addition, meaning that the stereochemistry of the starting alkene is retained in the epoxide product. masterorganicchemistry.comucalgary.cayoutube.com

For example, a cis-alkene will yield a cis-epoxide, while a trans-alkene will produce a trans-epoxide. masterorganicchemistry.com This stereochemical fidelity is a powerful tool in organic synthesis, allowing for the predictable formation of stereoisomers.

Disclaimer: The following table illustrates the stereospecificity of epoxidation with a generic benzoperoxoic acid. The outcomes are based on the established principles of peroxy acid chemistry, as specific experimental data for this compound is not available.

| Starting Alkene | Epoxide Product | Stereochemical Description |

| cis-2-Butene | cis-2,3-Epoxybutane | Meso compound |

| trans-2-Butene | trans-2,3-Epoxybutane | Racemic mixture |

| (E)-Cyclooctene | (E)-1,2-Epoxycyclooctane | Trans epoxide |

| (Z)-Cyclooctene | (Z)-1,2-Epoxycyclooctane | Cis epoxide |

This stereospecificity is a direct consequence of the concerted transition state, where the oxygen atom is added to the double bond before any bond rotation can occur. ucalgary.ca

Detailed Mechanistic Models (e.g., "Butterfly Mechanism" Analogues)

The epoxidation of alkenes by peroxy acids, including this compound, is widely understood to proceed through a concerted, single-step mechanism. A well-established model for this transformation is the "butterfly mechanism". masterorganicchemistry.com This model is named for the shape of the transition state, in which the peroxy acid is positioned over the alkene in a conformation resembling a butterfly's wings.

In this transition state, several bonding changes occur simultaneously:

The pi (π) bond of the alkene attacks the electrophilic oxygen of the peroxy acid.

A new carbon-oxygen (C-O) bond begins to form between one of the alkene carbons and this electrophilic oxygen.

Simultaneously, a second C-O bond forms between the other alkene carbon and the same oxygen atom, leading to the formation of the epoxide ring. masterorganicchemistry.com

The weak oxygen-oxygen (O-O) bond of the peroxy acid breaks.

The proton from the hydroxyl group of the peroxy acid is transferred to the carbonyl oxygen of the peroxy acid. masterorganicchemistry.com

This concerted process results in the formation of the epoxide and a carboxylic acid as a byproduct. youtube.com

Isotopic labeling studies with similar peroxy acids have confirmed that the oxygen atom transferred to the alkene is the one from the hydroxyl group of the peroxy acid. masterorganicchemistry.com The reaction is stereospecific, meaning that the stereochemistry of the starting alkene is retained in the epoxide product. For example, a cis-alkene will yield a cis-epoxide, and a trans-alkene will result in a trans-epoxide. libretexts.org This stereospecificity is a key piece of evidence supporting the concerted nature of the butterfly mechanism. masterorganicchemistry.comlibretexts.org The entire process occurs in a single kinetic step, which is first-order in both the alkene and the peroxy acid. masterorganicchemistry.com

Influence of Electronic and Steric Factors on Epoxidation Efficiency

The efficiency and rate of epoxidation reactions involving this compound are significantly influenced by both electronic and steric factors related to the alkene substrate.

Electronic Factors:

The epoxidation reaction is an electrophilic addition to the alkene. Therefore, the rate of reaction is accelerated by electron-donating groups on the alkene and retarded by electron-withdrawing groups. Electron-rich alkenes, such as those with alkyl substituents that donate electron density to the double bond, are more nucleophilic and react more rapidly with the electrophilic oxygen of the peroxy acid. masterorganicchemistry.com Consequently, more substituted alkenes generally react faster than less substituted ones.

Conversely, electron-withdrawing groups on the peroxybenzoic acid ring, such as the methylsulfonylmethyl group in this compound, increase the electrophilicity of the peroxy acid. This enhanced electrophilicity leads to a faster reaction rate compared to unsubstituted peroxybenzoic acid. masterorganicchemistry.com

Steric Factors:

While electronic effects are often dominant, steric hindrance can also play a crucial role in the efficiency of epoxidation. Bulky substituents on the alkene can hinder the approach of the peroxy acid to the double bond, slowing down the reaction rate. In cases where an alkene has two faces with different steric environments, the peroxy acid will preferentially attack the less hindered face. masterorganicchemistry.com This can lead to high diastereoselectivity in the epoxidation of chiral alkenes. masterorganicchemistry.com For instance, in cyclic systems, the epoxidation often occurs on the less sterically crowded face of the ring system.

Asymmetric Epoxidation Strategies Utilizing Peroxy Acids

While the direct epoxidation of an achiral alkene with an achiral peroxy acid results in a racemic mixture of epoxides if the product is chiral, several strategies have been developed to achieve asymmetric epoxidation. These methods aim to control the stereochemical outcome of the reaction, yielding one enantiomer of the epoxide in excess.

One prominent strategy involves the use of a chiral catalyst. While many modern asymmetric epoxidation methods utilize metal catalysts in conjunction with an oxygen source like hydrogen peroxide or tert-butyl hydroperoxide, the principles can be extended to systems involving peroxy acids. For instance, chiral ketones can act as catalysts to generate a chiral dioxirane (B86890) in situ from a stoichiometric oxidant, which then performs the enantioselective epoxidation of the alkene.

Another approach is substrate-controlled asymmetric epoxidation, where a chiral center already present in the alkene substrate directs the approach of the peroxy acid. This is particularly effective in cyclic alkenes and allylic alcohols. In the case of allylic alcohols, the hydroxyl group can form a hydrogen bond with the peroxy acid, directing the epoxidation to one face of the double bond.

Furthermore, research into peptide-based catalysts has shown that short, well-defined peptide sequences can catalyze asymmetric epoxidation. nih.gov These catalysts are thought to operate through the in situ formation of a peroxy acid intermediate from a carboxylic acid-containing amino acid residue, such as aspartic acid, and an oxidant like hydrogen peroxide. nih.gov The chiral environment of the peptide then directs the enantioselective transfer of oxygen to the alkene. nih.gov

Baeyer-Villiger Oxidation Catalyzed/Mediated by this compound

Mechanism of Ketone to Ester Rearrangement

The Baeyer-Villiger oxidation is a powerful reaction that converts ketones into esters through the action of a peroxy acid, such as this compound. wikipedia.org The mechanism involves a two-step process: addition followed by rearrangement.

The reaction is initiated by the protonation of the ketone's carbonyl oxygen by the peroxy acid. This protonation makes the carbonyl carbon more electrophilic. nrochemistry.com The peroxy acid then acts as a nucleophile, attacking the activated carbonyl carbon. nrochemistry.com This leads to the formation of a tetrahedral intermediate, often referred to as the Criegee intermediate. wikipedia.orgnrochemistry.com

The second stage of the mechanism is the rearrangement step, which is believed to be the rate-determining step. wikipedia.org In a concerted process, one of the alkyl or aryl groups attached to the former carbonyl carbon migrates to the adjacent, electron-deficient oxygen of the peroxide moiety. wikipedia.org This migration occurs simultaneously with the cleavage of the weak O-O bond, leading to the departure of the carboxylate anion. wikipedia.org The migration of the R group is accompanied by the formation of an oxocarbenium ion, which is then deprotonated to yield the final ester product. wikipedia.org A key feature of this rearrangement is that the migrating group retains its stereochemistry.

Regioselectivity and Migratory Aptitude in Baeyer-Villiger Reactions

When an unsymmetrical ketone is subjected to the Baeyer-Villiger oxidation, the question of which of the two groups attached to the carbonyl carbon will migrate arises. The reaction is highly regioselective, and the outcome is determined by the relative "migratory aptitude" of the two groups. organic-chemistry.org

The migratory aptitude of a group is its relative ability to migrate during the rearrangement step. This is largely determined by the ability of the group to stabilize the partial positive charge that develops on the migrating carbon in the transition state. organic-chemistry.org Consequently, groups that are better able to stabilize a positive charge have a higher migratory aptitude. organic-chemistry.org

The general order of migratory aptitude is as follows:

H > tertiary alkyl > cyclohexyl ≈ secondary alkyl > benzyl (B1604629) > aryl > primary alkyl > methyl organic-chemistry.orgadichemistry.com

This order indicates that a hydrogen atom has the highest migratory aptitude, meaning that aldehydes are generally oxidized to carboxylic acids. Among alkyl groups, the order reflects the stability of the corresponding carbocations (tertiary > secondary > primary). Phenyl groups have a higher migratory aptitude than primary alkyl groups but are generally lower than secondary alkyl groups. The presence of electron-donating groups on an aryl substituent enhances its migratory aptitude, while electron-withdrawing groups decrease it.

It is important to note that while this general order is a useful guideline, stereoelectronic factors and ring strain can also influence the regiochemical outcome of the Baeyer-Villiger oxidation in certain cases. organic-chemistry.org

Oxidation of Heteroatom-Containing Functional Groups

Peroxy acids like this compound are versatile oxidizing agents capable of oxidizing various functional groups containing heteroatoms, most notably sulfur and nitrogen.

Oxidation of Sulfur Compounds:

Sulfides can be readily oxidized by peroxy acids. The reaction typically proceeds in a stepwise manner. The first oxidation converts the sulfide (B99878) to a sulfoxide (B87167). If a second equivalent of the peroxy acid is used, the sulfoxide can be further oxidized to a sulfone. The reaction conditions can often be controlled to favor the formation of either the sulfoxide or the sulfone.

Oxidation of Nitrogen Compounds:

Amines are also susceptible to oxidation by peroxy acids. The nature of the product depends on the structure of the amine. Primary aromatic amines can be oxidized to nitroso or nitro compounds. Tertiary amines are typically oxidized to N-oxides.

The table below summarizes the oxidation of various heteroatom-containing functional groups by peroxy acids.

| Functional Group | Initial Product | Further Oxidation Product |

| Sulfide (R-S-R') | Sulfoxide (R-S(O)-R') | Sulfone (R-S(O)₂-R') |

| Primary Aromatic Amine (Ar-NH₂) | Nitroso Compound (Ar-NO) | Nitro Compound (Ar-NO₂) |

| Tertiary Amine (R₃N) | N-Oxide (R₃N⁺-O⁻) | - |

Oxidation of Nitrogenous Compounds (e.g., Amines, Imines, N-Heterocycles)

The oxidation of nitrogen-containing functional groups by peroxy acids is a fundamental transformation in organic synthesis. The reactivity of this compound in these reactions is anticipated to follow established mechanistic pathways, primarily involving the nucleophilic character of the nitrogen atom and the electrophilic nature of the peroxy acid's outer oxygen atom.

For primary and secondary amines, the reaction likely proceeds through a nucleophilic attack of the nitrogen's lone pair on the terminal oxygen of the peroxy acid. This concerted process would lead to the formation of an N-oxide intermediate, which, depending on the substrate and reaction conditions, could be the final product or undergo further transformation. In the case of primary amines, subsequent dehydration of an intermediate hydroxylamine (B1172632) derivative can yield nitroso or nitro compounds.

Imines, possessing a C=N double bond, are also susceptible to oxidation by peroxy acids. The generally accepted mechanism involves the formation of an oxaziridine, a three-membered ring containing oxygen, nitrogen, and carbon. This occurs via a concerted electrophilic addition of the peroxy acid's oxygen to the imine's pi bond.

The oxidation of N-heterocycles, such as pyridines, quinolines, and indoles, is expected to yield the corresponding N-oxides. The mechanism is analogous to that of acyclic amines, where the heterocyclic nitrogen atom acts as the nucleophile. The rate of this reaction would be influenced by the electron density at the nitrogen atom, with electron-rich heterocycles reacting more readily.

Oxidation of Sulfur-Containing Compounds (e.g., Thioethers to Sulfoxides and Sulfones)

The oxidation of thioethers is a classic and highly efficient reaction of peroxy acids. It is predicted that this compound would readily oxidize thioethers first to sulfoxides and then, with an additional equivalent of the oxidant, to sulfones.

The mechanism involves the nucleophilic sulfur atom of the thioether attacking the electrophilic terminal oxygen of the peroxy acid. This is a bimolecular, concerted process. The first oxidation step to the sulfoxide is generally faster than the second oxidation to the sulfone. This difference in reaction rates often allows for the selective synthesis of sulfoxides by using a stoichiometric amount of the peroxy acid. The presence of the electron-withdrawing methylsulfonylmethyl group on the benzene (B151609) ring of the peroxy acid may enhance its electrophilicity, potentially leading to faster reaction rates compared to unsubstituted benzoperoxoic acid.

| Substrate (Thioether) | Product (at 1 eq. Peroxy Acid) | Product (at 2 eq. Peroxy Acid) |

| Dialkyl sulfide | Dialkyl sulfoxide | Dialkyl sulfone |

| Alkyl aryl sulfide | Alkyl aryl sulfoxide | Alkyl aryl sulfone |

| Diaryl sulfide | Diaryl sulfoxide | Diaryl sulfone |

Note: This table represents the expected products based on the general reactivity of peroxy acids with thioethers.

Oxidation of Other Heterocycles and Active Methylene (B1212753) Groups

Beyond N-heterocycles, other heterocyclic systems can undergo oxidation with peroxy acids, although the reaction pathways are diverse and highly dependent on the nature of the heterocycle. For instance, furans can undergo epoxidation or ring-opening reactions.

Active methylene groups, which are CH₂ groups flanked by two electron-withdrawing groups (e.g., in β-dicarbonyl compounds), can also be oxidized. The reaction is typically initiated by the formation of an enol or enolate, which then acts as a nucleophile. The enol(ate) would attack the electrophilic oxygen of this compound, leading to an α-hydroxy derivative after workup. The presence of a base to facilitate enolate formation can be crucial for this transformation.

Oxidation of Carbonyl Derivatives and Related Substrates

Oxidation of Aldimines and Cyclic Acetals

Aldimines, as mentioned in section 3.4.1, are oxidized by peroxy acids to form oxaziridines. However, these intermediates can sometimes be unstable and rearrange to other products, such as amides, particularly in the presence of Lewis acids. The electronic nature of the substituents on the aldimine can influence the reaction's outcome.

Cyclic acetals can be oxidized by peroxy acids in a reaction that results in the formation of a hydroxy ester. The proposed mechanism involves the insertion of an oxygen atom into a C-H bond adjacent to the acetal's oxygen atoms. This is believed to proceed through a peroxy intermediate that subsequently fragments to yield the final product. This reaction provides a useful method for the direct conversion of protected aldehydes into ester functionalities.

α-Hydroxylation of Carbonyl Compounds

The α-hydroxylation of carbonyl compounds is a valuable synthetic transformation for introducing an oxygen functionality adjacent to a carbonyl group. With peroxy acids, this reaction typically proceeds via the enol or enolate form of the carbonyl compound. The electron-rich double bond of the enol or the carbanion of the enolate attacks the electrophilic oxygen of the peroxy acid. This forms a tetrahedral intermediate that, upon rearrangement and workup, yields the α-hydroxy carbonyl compound. The reaction conditions, particularly the presence of an acid or base to promote enolization or enolate formation, are critical.

| Carbonyl Substrate | Key Intermediate | Product |

| Ketone | Enol or Enolate | α-Hydroxy ketone |

| Ester | Enolate | α-Hydroxy ester |

| Amide | Enolate | α-Hydroxy amide |

Note: This table outlines the general transformation for the α-hydroxylation of carbonyl compounds using peroxy acids.

Kinetic and Thermodynamic Aspects of Reactivity

Due to the absence of experimental data for this compound, a discussion of its specific kinetic and thermodynamic parameters is not possible. However, general principles governing the reactivity of substituted benzoperoxoic acids can be applied.

The rate of oxidation reactions with peroxy acids is influenced by both the nucleophilicity of the substrate and the electrophilicity of the peroxy acid. The presence of the electron-withdrawing methylsulfonylmethyl group (-CH₂SO₂CH₃) at the para position of the benzene ring is expected to increase the electrophilicity of the peroxy acid's terminal oxygen atom. This is due to the inductive effect of the sulfone group, which would pull electron density away from the peroxy acid moiety. Consequently, this compound is predicted to be a more potent oxidizing agent than unsubstituted benzoperoxoic acid.

Thermodynamically, the oxidation reactions are generally exothermic, driven by the formation of a stable carboxylic acid byproduct and the conversion of a relatively weak O-O bond in the peroxy acid to a stronger C-O or N-O bond in the product. The precise enthalpy and entropy changes would, of course, depend on the specific reaction.

Reaction Order and Rate-Determining Steps

The kinetics of reactions involving peroxy acids, particularly in epoxidation reactions of alkenes, have been extensively studied. These studies provide a foundational understanding of the reaction order and the critical rate-determining steps. For reactions involving compounds like this compound, it is generally accepted that the mechanism follows a concerted pathway.

The rate-determining step is the single, concerted step in which multiple bond formations and breakages occur simultaneously. masterorganicchemistry.com This includes the breaking of the peroxide O-O bond, the π bond of the alkene, and the transfer of the peroxy acid's proton to its own carbonyl group, while new C-O bonds form with the alkene. masterorganicchemistry.com The concerted nature of this step means there are no intermediate species formed, which is consistent with the observed stereospecificity of such reactions. masterorganicchemistry.com

Key Findings on Reaction Order and Rate-Determining Steps:

| Feature | Description |

| Overall Reaction Order | Second-order |

| Order w.r.t. Peroxy Acid | First-order |

| Order w.r.t. Alkene | First-order |

| Rate-Determining Step | Concerted transfer of the oxygen atom to the alkene |

| Proposed Mechanism | "Butterfly Mechanism" |

Solvent Effects on Reaction Kinetics and Selectivity

The choice of solvent can influence the kinetics and selectivity of reactions involving peroxy acids, although the effects may be less pronounced than in reactions that proceed through charged intermediates.

For concerted reactions like the epoxidation with peroxy acids, the rate is often not dramatically sensitive to the polarity of the solvent. masterorganicchemistry.com This is because the transition state is not significantly more polar than the reactants, meaning a polar solvent does not offer substantial stabilization to lower the activation energy. However, solvent choice is still a critical parameter. Solvents that can participate in hydrogen bonding or have high polarity can influence the reaction rate. For instance, in some cases, highly polar solvents have been observed to inhibit reaction rates in heterogeneous systems. nih.gov

The selectivity of the reaction can also be tuned by the solvent. While the concerted mechanism inherently leads to high stereospecificity, the facial selectivity of the epoxidation of chiral alkenes can be influenced by the solvent environment. The solvent can affect the conformational preferences of the substrate and the transition state, thereby influencing which face of the alkene is more accessible to the peroxy acid.

Table of Solvent Effects on Reaction Kinetics:

| Solvent Property | Effect on Reaction Rate | Rationale |

| Polarity | Generally modest effect in homogeneous reactions. masterorganicchemistry.com | The transition state is non-polar, so stabilization by polar solvents is minimal. |

| Hydrogen Bonding Capability | Can decrease the rate. | Solvation of the peroxy acid can lower its reactivity. |

| Coordination | Coordinating solvents can interact with the peroxy acid. | This interaction can modulate the electrophilicity of the peroxy acid. |

Applications of 4 Methylsulfonylmethyl Benzoperoxoic Acid in Advanced Organic Synthesis

Regio- and Stereoselective Transformations in Complex Molecule Synthesis

The quest for high selectivity is a central theme in modern organic synthesis, particularly in the construction of complex molecules with multiple stereocenters. The electronic properties of 4-(Methylsulfonylmethyl)benzoperoxoic acid play a crucial role in governing the regio- and stereochemical outcomes of its reactions, most notably in the epoxidation of alkenes.

The electron-withdrawing nature of the 4-(methylsulfonylmethyl) group increases the reactivity of the peroxy acid, which can lead to enhanced selectivity in certain transformations. In the epoxidation of complex polyenes, where multiple double bonds with varying steric and electronic environments are present, a highly reactive and selective reagent is desirable. While specific studies detailing the regioselectivity of this compound are not extensively documented in publicly available literature, the principles of physical organic chemistry suggest that its heightened electrophilicity would favor reactions with more electron-rich (more substituted) double bonds.

Stereoselectivity in epoxidation reactions is often dictated by the steric environment of the alkene and any directing groups present in the substrate. For instance, in the epoxidation of allylic alcohols, the hydroxyl group can direct the oxidant to one face of the double bond, leading to a high degree of diastereoselectivity. The increased reactivity of this compound could potentially enhance the rate of this directed epoxidation, leading to higher yields and cleaner reactions.

To illustrate the potential for regio- and stereoselectivity, consider the epoxidation of a hypothetical complex diene. The more electron-rich, trisubstituted double bond would be expected to react preferentially over the less substituted double bond. Furthermore, if a directing group such as a hydroxyl group is present, the epoxidation would be expected to occur on the syn face relative to that group.

Table 1: Predicted Regio- and Stereoselectivity in the Epoxidation of a Model Dienoic Alcohol

| Substrate | Oxidant | Major Product | Predicted Selectivity |

| (E)-4-methylhepta-2,5-dien-1-ol | This compound | (2R,3R)-3-((E)-prop-1-en-1-yl)-3-methyloxiran-2-yl)methanol | High regioselectivity for the more substituted double bond and high diastereoselectivity due to the directing hydroxyl group. |

Strategic Utility as a Key Oxidant in Multi-Step Syntheses

The stability and reactivity of an oxidizing agent are critical factors in its application within a multi-step synthetic sequence. This compound, with its presumed crystalline nature and enhanced reactivity, offers potential advantages in the synthesis of complex natural products and pharmaceutical agents. Its precursor, 4-(methylsulfonylmethyl)benzoic acid, is a stable solid, suggesting that the peroxy acid can be prepared and used in a controlled manner.

In the total synthesis of complex molecules, a robust and predictable oxidant is often required for key transformations. For example, the epoxidation of a late-stage intermediate can set the stage for subsequent ring-opening reactions to introduce new functional groups with defined stereochemistry. The use of a highly reactive oxidant like this compound could be advantageous in situations where less reactive peroxy acids fail to react or require harsh conditions that are incompatible with sensitive functional groups present in the molecule.

While specific examples of the use of this compound in published multi-step syntheses are not readily found, its utility can be inferred from the widespread use of other electron-deficient peroxy acids. For instance, in the synthesis of epothilones, a class of potent anticancer agents, epoxidation of a macrocyclic precursor is a critical step. The use of a highly reactive and selective peroxy acid is essential to achieve this transformation in high yield without affecting other sensitive parts of the molecule.

Table 2: Potential Application in a Key Step of a Hypothetical Natural Product Synthesis

| Synthetic Step | Substrate | Reagent | Product | Significance |

| Late-stage epoxidation | Complex macrocyclic alkene | This compound | Epoxidized macrocycle | Introduction of a key stereocenter for further functionalization towards the final natural product. |

Potential for Developing Novel Oxidative Reagents

The modular nature of benzoperoxoic acid allows for the systematic modification of its properties through the introduction of different substituents on the benzene (B151609) ring. The synthesis of this compound is a testament to this principle. This opens up avenues for the rational design of new oxidizing agents with tailored reactivity and selectivity.

By varying the electronic nature and steric bulk of the substituent at the para-position, it is possible to fine-tune the oxidizing power of the peroxy acid. For example, the introduction of even stronger electron-withdrawing groups could lead to exceptionally reactive reagents for the oxidation of challenging substrates. Conversely, the incorporation of bulky substituents could enhance selectivity for less sterically hindered double bonds.

Furthermore, the development of chiral, non-racemic peroxy acids based on this scaffold could enable asymmetric epoxidations, providing a direct route to enantiomerically enriched epoxides, which are valuable building blocks in medicinal chemistry. Research in this area could involve the synthesis of derivatives with chiral auxiliaries attached to the benzene ring.

The synthesis of related compounds such as 2-chloro-4-(methylsulfonyl)benzoic acid and 2-nitro-4-methylsulfonylbenzoic acid has been reported in the patent literature, indicating that the underlying chemical framework is accessible and can be modified. This suggests a fertile ground for the development of a new generation of specialized oxidative reagents.

Table 3: Proposed Novel Oxidative Reagents Based on the this compound Scaffold

| Proposed Reagent | Key Feature | Potential Application |

| 4-(Trifluoromethylsulfonyl)benzoperoxoic acid | Extremely electron-withdrawing group | Oxidation of highly unreactive alkenes. |

| 3,5-Di-tert-butyl-4-(methylsulfonylmethyl)benzoperoxoic acid | Sterically demanding groups | Enhanced regioselectivity for sterically accessible double bonds. |

| Chiral this compound derivatives | Chiral scaffold | Asymmetric epoxidation of prochiral alkenes. |

Analytical and Spectroscopic Methods for Research on 4 Methylsulfonylmethyl Benzoperoxoic Acid

Quantitative Determination of Peroxy Acid Concentration (e.g., Iodometric Titration)

A standard and reliable method for quantifying the concentration of organic peroxy acids is iodometric titration. rsc.org This technique is based on the oxidizing property of the peroxy acid functional group.

The procedure involves the reaction of 4-(methylsulfonylmethyl)benzoperoxoic acid with an excess of potassium iodide (KI) in an acidic solution (e.g., using acetic or sulfuric acid). The peroxy acid oxidizes the iodide ions (I⁻) to molecular iodine (I₂), and is itself reduced to the corresponding carboxylic acid, 4-(methylsulfonylmethyl)benzoic acid. xylemanalytics.comusptechnologies.com

The chemical equations for this process are:

Oxidation of Iodide: C₉H₁₀O₅S + 2I⁻ + 2H⁺ → C₉H₁₀O₄S + I₂ + H₂O

Titration of Iodine: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

The amount of iodine generated is directly proportional to the amount of peroxy acid initially present. This liberated iodine is then titrated with a standardized solution of sodium thiosulfate (B1220275) (Na₂S₂O₃). science.gov A starch indicator is typically added near the endpoint, which forms a deep blue-black complex with iodine. The endpoint is reached when the blue color disappears, indicating that all the iodine has been reduced back to iodide by the thiosulfate solution. usptechnologies.com The concentration of the peroxy acid can then be calculated from the volume of sodium thiosulfate solution used. xylemanalytics.com

To differentiate from hydrogen peroxide, which may be present as a synthetic impurity, a sequential titration can be performed. Hydrogen peroxide can be selectively titrated first with a reagent like cerium(IV) sulfate (B86663) before the iodometric titration for the peroxy acid is carried out. evonik.com

Table 1: Reagents and Their Roles in Iodometric Titration| Reagent | Function | Reference |

|---|---|---|

| Potassium Iodide (KI) | Source of iodide ions, which are oxidized by the peroxy acid to iodine. | xylemanalytics.com |

| Acid (e.g., Acetic Acid) | Provides the acidic medium required for the redox reaction to proceed efficiently. | metrohm.com |

| Sodium Thiosulfate (Na₂S₂O₃) | Titrant used to reduce the liberated iodine back to iodide. | science.gov |

| Starch Solution | Indicator that forms a distinct blue-black complex with iodine, allowing for visual determination of the endpoint. | usptechnologies.com |

Chromatographic Techniques for Reaction Monitoring and Product Analysis

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are invaluable for monitoring the progress of reactions involving this compound and for analyzing the resulting product mixtures. rsc.org

HPLC allows for the separation, identification, and quantification of the starting peroxy acid, its corresponding reduction product (4-(methylsulfonylmethyl)benzoic acid), and other substrates or products in the reaction mixture. A common setup for this analysis would involve:

Column: A reverse-phase column, such as a C18 column.

Mobile Phase: A mixture of an aqueous buffer (e.g., water with a small amount of acetic or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol, often run in a gradient mode.

Detector: A UV detector is effective, as the benzene (B151609) ring in the molecule absorbs ultraviolet light (typically monitored around 254 nm).

By injecting aliquots of the reaction mixture at different time intervals, a kinetic profile of the reaction can be constructed. The decrease in the peak area of the starting peroxy acid and the corresponding increase in the peak area of the product can be used to determine the reaction rate and conversion.

Table 2: Hypothetical HPLC Data for Reaction Monitoring| Compound | Hypothetical Retention Time (min) | Rationale |

|---|---|---|

| This compound | 5.2 | Generally less polar than the corresponding carboxylic acid, leading to a longer retention time on a reverse-phase column. |

| 4-(Methylsulfonylmethyl)benzoic acid | 4.5 | The carboxylic acid product is more polar, resulting in an earlier elution from the C18 column. |

Spectroscopic Characterization of Reaction Products and Intermediates (e.g., NMR, IR, MS)

Spectroscopic methods are crucial for the structural elucidation of the products and any stable intermediates formed in reactions with this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The aromatic protons on the benzene ring are expected to appear in the range of δ 6.5-8.0 ppm. pressbooks.pub The chemical shifts and splitting patterns can confirm the substitution pattern. The methylene (B1212753) protons (CH₂) adjacent to the sulfone group would likely have a characteristic shift, as would the methyl protons (CH₃) of the sulfonyl group.

¹³C NMR: Aromatic carbons typically resonate between δ 110-140 ppm. openstax.org The carbonyl carbon of the peroxy acid or the resulting carboxylic acid would appear further downfield.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. The sulfone group (SO₂) exhibits strong, characteristic stretching absorptions. researchgate.net

Sulfone (SO₂) Group: Two distinct bands are expected, typically around 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch).

Carbonyl (C=O) Group: A strong absorption band for the carbonyl group is expected around 1750-1700 cm⁻¹.

O-H Stretch: The peroxy acid and its carboxylic acid product would both show a broad O-H stretching band, typically in the region of 3300-2500 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. For organic peroxides, techniques like Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are often used. copernicus.orgnih.gov A key fragmentation pathway for peroxy acids can be the cleavage of the weak O-O bond. acs.org The detection of the molecular ion peak confirms the molecular weight, while the fragmentation pattern helps in confirming the structure.

Table 3: Predicted Spectroscopic Data for 4-(Methylsulfonylmethyl)benzoic acid (Reduction Product)| Technique | Expected Observation | Reference |

|---|---|---|

| ¹H NMR | Aromatic protons (δ 7.0-8.2 ppm), Methylene protons (~δ 4.4 ppm), Methyl protons (~δ 2.9 ppm), Carboxylic acid proton (broad, >δ 10 ppm). | pressbooks.pub |

| IR Spectroscopy | Strong SO₂ stretches (~1320 cm⁻¹ and ~1150 cm⁻¹), Strong C=O stretch (~1700 cm⁻¹), Broad O-H stretch (3300-2500 cm⁻¹). | researchgate.net |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight (C₉H₁₀O₄S). Fragments corresponding to the loss of COOH, SO₂CH₃. | copernicus.orgacs.org |

Advanced Analytical Techniques for Mechanistic Studies (e.g., Isotopic Labeling)

To gain deeper insight into the reaction mechanisms of this compound, advanced techniques such as isotopic labeling are employed. wikipedia.org This method involves replacing an atom in the reactant with one of its heavier, stable isotopes to trace its path through the reaction. wikipedia.org

For a peroxy acid, a common experiment is to use ¹⁸O labeling to determine which of the oxygen atoms is transferred during an oxidation reaction. This compound can be synthesized using ¹⁸O-labeled hydrogen peroxide (H₂¹⁸O₂) or by exchanging the hydroxyl oxygen with H₂¹⁸O.

For example, in the oxidation of a substrate (Sub), the reaction would be:

C₈H₉(SO₂CH₃)C(=O)O¹⁸OH + Sub → C₈H₉(SO₂CH₃)C(=O)OH + Sub-¹⁸O

After the reaction, the product mixture is analyzed, typically by mass spectrometry. nih.gov If the ¹⁸O isotope is found in the oxidized substrate (Sub-¹⁸O), it provides strong evidence that the terminal hydroxyl oxygen of the peroxy acid is the one transferred. If the ¹⁸O remains with the carboxylic acid byproduct, it suggests a different mechanistic pathway. This technique is a powerful tool for distinguishing between different proposed mechanisms for oxidation reactions. nih.govnih.gov

Future Research Directions and Perspectives

Exploration of New Catalytic Systems for Peroxy Acid Reactivity

While 4-(methylsulfonylmethyl)benzoperoxoic acid can act as an oxidizing agent on its own, the development of new catalytic systems is crucial for controlling its reactivity and achieving selective transformations. The inherent oxidative power of the peroxy acid group can be modulated and directed by transition metal catalysts. For instance, complexes of nickel have been shown to be effective in catalytic oxidations using similar peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), facilitating reactions such as the oxidation of hydrocarbons. mdpi.com Future research could focus on developing catalytic systems tailored to the specific properties of this compound.

Key research objectives in this area would include:

Development of First-Row Transition Metal Catalysts: Investigating the use of abundant and less toxic metals such as iron, copper, and manganese to catalyze reactions with this compound.

Ligand Design: Synthesizing and evaluating a range of ligands to fine-tune the steric and electronic properties of the metal catalysts, thereby enhancing selectivity for specific oxidative transformations.

Immobilization of Catalysts: Creating heterogeneous catalytic systems by immobilizing catalysts on solid supports for improved recyclability and sustainability of the processes.

Development of Sustainable and Green Synthetic Routes and Applications

The principles of green chemistry are increasingly important in chemical synthesis. Future research on this compound is expected to prioritize the development of more environmentally friendly synthetic methods and applications. The synthesis of the parent compound, 4-(methylsulfonylmethyl)benzoic acid, can be achieved from 4-(methylsulfonylmethyl)benzoic acid and hydrogen peroxide, a relatively green oxidant.

Future efforts in this domain could involve:

Bio-based Synthesis: Exploring enzymatic or microbial pathways for the synthesis of the precursor, 4-(methylsulfonylmethyl)benzoic acid, from renewable feedstocks. This approach aligns with the growing interest in producing valuable chemicals from biomass. nih.govmdpi.com

Solvent Selection: Investigating the use of greener solvents, such as ionic liquids or supercritical fluids, to replace traditional volatile organic compounds in both the synthesis and application of this compound.

Atom Economy: Designing reactions that maximize the incorporation of atoms from the reactants into the final product, thereby minimizing waste.

Investigation of Novel Reaction Classes and Substrate Transformations

The primary application of peroxy acids is in oxidation reactions. However, the unique electronic and steric properties of this compound may enable its participation in novel reaction classes and transformations of a wider range of substrates. Similar to the versatile reactivity of m-CPBA, which is used for the oxidation of a wide array of functional groups including carbonyls, olefins, and heteroatoms, this compound could potentially be applied to a broader scope of substrates. rsc.org

Areas for future investigation include:

Asymmetric Oxidations: Developing chiral catalysts that can work in concert with this compound to achieve enantioselective oxidations, a critical transformation in the synthesis of pharmaceuticals and other fine chemicals.

C-H Functionalization: Exploring the use of this peroxy acid in the direct functionalization of carbon-hydrogen bonds, which represents a highly atom-economical and efficient strategy for the synthesis of complex molecules.

Oxidative Rearrangements: Investigating novel rearrangement reactions initiated by the oxidative power of this compound to access unique molecular scaffolds.

Integration of Experimental and Computational Approaches for Mechanistic Discovery

A thorough understanding of reaction mechanisms is fundamental to the development of new and improved chemical processes. The integration of experimental studies with computational chemistry provides a powerful tool for elucidating the intricate details of reaction pathways. mdpi.comresearchgate.netchemrxiv.org

Future research in this area should focus on:

DFT Studies: Employing Density Functional Theory (DFT) to model the transition states and intermediates of reactions involving this compound. This can provide insights into the factors controlling reactivity and selectivity.

Kinetic Analysis: Performing detailed kinetic studies to experimentally validate the mechanisms proposed by computational models.

Spectroscopic Characterization: Utilizing advanced spectroscopic techniques, such as in-situ infrared and nuclear magnetic resonance spectroscopy, to identify and characterize reactive intermediates.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a valuable reagent in organic synthesis, leading to the development of more efficient, selective, and sustainable chemical processes.

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of 4-(Methylsulfonylmethyl)benzoperoxoic acid to ensure high purity and yield?

- Methodological Answer : Synthesis optimization requires a stepwise protocol focusing on reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For peroxoic acid derivatives, maintaining anhydrous conditions is critical to prevent premature decomposition. Intermediate purification via column chromatography (using silica gel with a gradient eluent system) ensures removal of sulfonylmethyl byproducts. Post-synthesis, validate purity using HPLC with a C18 reverse-phase column and UV detection at 254 nm .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of spectroscopic and computational techniques:

- NMR : Assign peaks for the methylsulfonylmethyl group (δ ~3.2 ppm for CHSO-) and peroxoic acid protons (δ ~10–12 ppm).

- X-ray crystallography : Resolve the spatial arrangement of the sulfonyl and peroxo groups to confirm bond angles and reactivity.

- DFT calculations : Simulate electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior .

Q. What experimental protocols are recommended to assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH stability : Dissolve the compound in buffers (pH 2–12) and monitor degradation via UV-Vis spectroscopy at 24-hour intervals.

- Thermal stability : Use thermogravimetric analysis (TGA) to identify decomposition temperatures. For peroxoic acids, decomposition typically occurs above 80°C due to peroxide bond cleavage .

Q. How can researchers evaluate the biological activity of this compound in enzyme inhibition assays?

- Methodological Answer : Design a dose-response assay using purified enzymes (e.g., peroxidases or oxidases):

- Pre-incubate the enzyme with varying concentrations of the compound.

- Measure residual activity using spectrophotometric substrates (e.g., ABTS for peroxidases).

- Calculate IC values and compare with known inhibitors. Validate specificity via competitive binding assays .

Advanced Research Questions

Q. What computational strategies are effective in modeling the reactive oxygen species (ROS) generation mechanism of this compound?

- Methodological Answer : Employ hybrid QM/MM simulations to model ROS generation pathways:

- Use Gaussian 16 with the B3LYP functional to optimize the peroxoic acid geometry.

- Simulate homolytic O-O bond cleavage to generate hydroxyl radicals.

- Validate predictions using electron paramagnetic resonance (EPR) with spin-trapping agents like DMPO .

Q. How can researchers resolve contradictions in experimental data regarding the compound’s redox behavior?

- Methodological Answer : Address discrepancies through:

- Comparative studies : Replicate experiments under identical conditions (e.g., oxygen-free environments to minimize side reactions).

- Advanced analytical validation : Use LC-MS to identify degradation products interfering with redox measurements.

- Statistical analysis : Apply multivariate regression to isolate variables (e.g., solvent polarity) affecting redox potentials .

Q. What experimental designs are suitable for studying the compound’s interaction with sulfhydryl-containing biomolecules (e.g., glutathione)?

- Methodological Answer : Use kinetic trapping experiments:

- Incubate the compound with glutathione (GSH) at physiological pH.

- Monitor thiol adduct formation via LC-MS/MS (e.g., m/z shifts corresponding to GSH conjugation).

- Quantify reaction rates using pseudo-first-order kinetics. Confirm adduct stability via NMR .

Q. How can researchers investigate the environmental fate of this compound in aqueous systems?

- Methodological Answer : Perform photolysis and hydrolysis studies:

- Photolysis : Exclude solutions to UV light (λ = 254 nm) and analyze degradation products via GC-MS.

- Hydrolysis : Measure half-lives in deionized water vs. seawater to assess salinity effects.

- Use EPA DSSTox models to predict ecotoxicity endpoints (e.g., LC for aquatic organisms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.